molecular formula C19H16F7N3S B3014471 N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 1023479-23-3

N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide

Cat. No. B3014471
CAS RN: 1023479-23-3
M. Wt: 451.41
InChI Key: KBAZUMXETBQNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiourea, which is a molecule that has been used extensively in organic chemistry as an organocatalyst . The 3,5-bis(trifluoromethyl)phenyl motif is a common feature in H-bond catalysts .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex due to the presence of multiple functional groups. It contains a piperazine ring, a thiourea group, and two phenyl rings substituted with fluorine atoms .


Chemical Reactions Analysis

Thiourea derivatives, like this compound, are known to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding . This makes them useful as catalysts in various organic transformations .

Scientific Research Applications

Synthesis and Pharmaceutical Application

N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide is involved in the synthesis of various pharmaceutical compounds. For example, Fluspirilen and Penfluridol, two neuroleptic agents, are synthesized using intermediates that include a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a piperazine moiety. This synthesis is a critical step in creating these pharmaceuticals, which are used for their neuroleptic properties (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Antiviral and Antimicrobial Properties

Research has also highlighted the potential antiviral and antimicrobial applications of derivatives of this compound. Compounds synthesized from this chemical have shown promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial activity. These findings suggest its potential use in developing new treatments for various infections (Reddy et al., 2013).

Antimicrobial Synthesis

Further research into the synthesis of heterocyclic compounds based on piperazine derivatives, including carbothioamides, has indicated their potential antimicrobial applications. These synthesized compounds were evaluated for their antimicrobial activities, underscoring the role of piperazine-based compounds in pharmaceutical research focused on combating microbial infections (Ozdemir et al., 2017).

Hypoglycemic Activity

In addition to antimicrobial properties, research has explored the hypoglycemic activities of N-(1-adamantyl)carbothioamide derivatives, which include piperazine and carbothioamide. This study indicates the potential use of these compounds in treating diabetes, as some derivatives showed significant reduction of serum glucose levels in diabetic rats (Al-Abdullah et al., 2015).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F7N3S/c20-15-3-1-2-4-16(15)28-5-7-29(8-6-28)17(30)27-14-10-12(18(21,22)23)9-13(11-14)19(24,25)26/h1-4,9-11H,5-8H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAZUMXETBQNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.